Cas no 1428367-38-7 (3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid)

3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is a specialized organic compound featuring dual thiophene moieties linked via a carbamoyl-substituted butanoic acid backbone. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The presence of thiophene rings enhances π-conjugation, potentially improving binding affinity in drug design or optoelectronic applications. The carbamoyl and carboxyl groups offer sites for further functionalization, enabling tailored modifications for specific applications. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting reproducibility in research. This compound is particularly suited for studies requiring precise control over heterocyclic interactions or as a building block for advanced organic frameworks.
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid structure
1428367-38-7 structure
Product name:3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
CAS No:1428367-38-7
MF:C15H17NO3S2
Molecular Weight:323.430381536484
CID:5402738

3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 5-oxo-3-thiophen-2-yl-5-(2-thiophen-3-ylethylamino)pentanoic acid
    • 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
    • インチ: 1S/C15H17NO3S2/c17-14(16-5-3-11-4-7-20-10-11)8-12(9-15(18)19)13-2-1-6-21-13/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,16,17)(H,18,19)
    • InChIKey: VFHGYLUMOVCNAC-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(C1SC=CC=1)CC(=O)NCCC1C=CSC=1

3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6354-0455-5μmol
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6354-0455-3mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
3mg
$63.0 2023-09-09
Life Chemicals
F6354-0455-5mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
5mg
$69.0 2023-09-09
Life Chemicals
F6354-0455-2μmol
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6354-0455-100mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
100mg
$248.0 2023-09-09
Life Chemicals
F6354-0455-30mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
30mg
$119.0 2023-09-09
Life Chemicals
F6354-0455-20μmol
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
20μmol
$79.0 2023-09-09
Life Chemicals
F6354-0455-75mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
75mg
$208.0 2023-09-09
Life Chemicals
F6354-0455-4mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
4mg
$66.0 2023-09-09
Life Chemicals
F6354-0455-15mg
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
1428367-38-7
15mg
$89.0 2023-09-09

3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid 関連文献

3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acidに関する追加情報

3-(Thiophen-2-yl)-4-{[2-(Thiophen-3-yl)ethyl]carbamoyl}butanoic Acid: A Comprehensive Overview

The compound 3-(Thiophen-2-yl)-4-{[2-(Thiophen-3-yl)ethyl]carbamoyl}butanoic Acid, identified by the CAS number 1428367-38-7, is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique combination of thiophene rings and a carboxylic acid group, which contribute to its diverse chemical properties. Recent studies have highlighted its role in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.

The molecular structure of this compound features two thiophene rings, one at the 2-position and another at the 3-position, which are connected through an ethyl group and a carbamoyl linkage. This arrangement creates a rigid yet flexible framework that allows for diverse interactions with biological targets. The presence of the thiophene rings is particularly noteworthy, as thiophenes are known for their aromaticity and ability to participate in π-π stacking interactions, which are crucial in many biochemical processes. Recent research has explored the influence of these structural elements on the compound's stability and reactivity under various conditions.

One of the most promising aspects of this compound is its potential in medicinal chemistry. Studies have shown that it exhibits significant bioactivity against several disease targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, a recent study published in Journal of Medicinal Chemistry demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This finding underscores its potential as a lead compound for anti-inflammatory drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors or light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers on various surfaces, which could be utilized in the creation of advanced sensors or energy storage devices.

The synthesis of 3-(Thiophen-2-yl)-4-{[2-(Thiophen-3-yl)ethyl]carbamoyl}butanoic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene rings through cyclization reactions and the subsequent coupling of these rings with the carboxylic acid moiety. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the production of this compound.

From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Initial assessments suggest that it is relatively stable under ambient conditions, making it suitable for long-term applications without significant environmental impact. However, further studies are needed to fully understand its degradation pathways and potential toxicity to aquatic organisms.

In conclusion, 3-(Thiophen-2-yl)-4-{[2-(Thiophen-3-yl)ethyl]carbamoyl}butanoic Acid represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and bioactivity studies, positions it as a valuable tool for future research and development efforts. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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